2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine
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Overview
Description
2,3,5,7,11-Pentaazatricyclo[7400,2,6]trideca-1(9),3,5,7-tetraen-4-amine is a complex organic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor containing the necessary nitrogen atoms. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, the reaction may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer nitrogen atoms.
Substitution: Formation of substituted derivatives with different functional groups replacing the nitrogen atoms.
Scientific Research Applications
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 11-amino-8-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7,12-pentaen-10-one
- 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
- 8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione
Uniqueness
2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10N6 |
---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine |
InChI |
InChI=1S/C8H10N6/c9-7-12-8-11-4-5-3-10-2-1-6(5)14(8)13-7/h4,10H,1-3H2,(H2,9,13) |
InChI Key |
UISKHLJSVXTTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N3C(=NC(=N3)N)N=C2 |
Origin of Product |
United States |
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